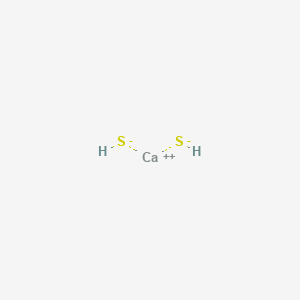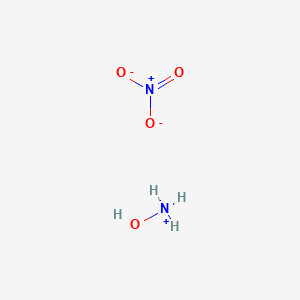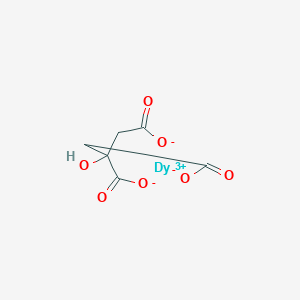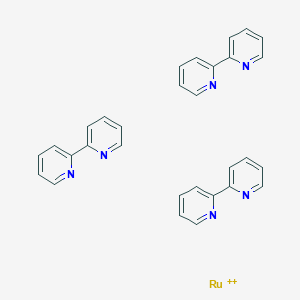
三(2,2'-联吡啶)钌(II)
描述
Tris(2,2’-bipyridyl)ruthenium(II) chloride is a red crystalline salt obtained as the hexahydrate . The properties of interest are in the cation [Ru(bpy)3]2+, which has received much attention because of its distinctive optical properties . The chlorides can be replaced with other anions, such as PF6− .
Synthesis Analysis
The synthesis of Tris(2,2’-bipyridyl)ruthenium(II) involves treating an aqueous solution of ruthenium trichloride with 2,2’-bipyridine . In this conversion, Ru(III) is reduced to Ru(II), and hypophosphorous acid is typically added as a reducing agent .
Molecular Structure Analysis
[Ru(bpy)3]2+ is octahedral, containing a central low spin d6 Ru(II) ion and three bidentate bpy ligands . The Ru-N distances are 2.053(2), shorter than the Ru-N distances for [Ru(bpy)3]3+ . The complex is chiral, with D3 symmetry .
Chemical Reactions Analysis
Tris(2,2’-bipyridyl)ruthenium(II) has been used in various chemical reactions. For example, it has been used as a probe in electrochemiluminescence (ECL) assays . The most efficient ECL reaction to date is based on Tris(2,2’-bipyridyl)ruthenium(II) with tripropylamine (TPrA) as the co-reactant .
Physical And Chemical Properties Analysis
Tris(2,2’-bipyridyl)ruthenium(II) is a red solid with a melting point of >300 °C . It is slightly soluble in water and soluble in acetone . The complex has an octahedral molecular shape .
科学研究应用
使用电化学发光进行生物分析:三(2,2'-联吡啶)钌(II) 用于 ECL 的生物相关应用,如 DNA 测定、免疫测定和功能性核酸传感器。它在构建有效生物测定中的应用凸显了其在生物医学研究中的重要性 (Wei 和 Wang,2011 年)。
涉及共反应物的分析应用:它广泛用于涉及草酸盐、过硫酸盐和三丙胺等共反应物的分析应用中。这些电化学发光反应的机制已得到广泛研究 (Yuan 等人,2012 年)。
分析应用中的化学发光试剂:作为化学发光试剂,三(2,2'-联吡啶)钌(III) 已用于各种分析方法中。它的应用跨越不同类型的分析物,包括间接方法、免疫测定和 DNA 探针测定 (Gerardi、Barnett 和 Lewis,1999 年)。
可见光诱导电子转移:该化合物在可见光下释放伯脂肪族和芳香胺的反应中介导电子转移,证明了其在光化学应用中的效用 (Edson、Spencer 和 Boncella,2011 年)。
脱水和热分解研究:三(联吡啶)钌(II) 氯化物和硫酸盐的热分析已经过研究,提供了对其稳定性和分解产物的见解 (Warachim 和 Bujewski,1984 年)。
固态发光电化学电池应用:它已被用于制备发光电化学电池,与使用其他配合物的类似电池相比,展示出更高的功率效率和更长的寿命 (Bolink 等人,2006 年)。
用于太阳能转换和储存系统:具有取代联吡啶配体的三(2,2'-联吡啶)钌(II) 配合物已用于太阳能转换和储存系统中 (Bos、Kraaijkamp 和 Noltes,1979 年)。
安全和危害
未来方向
Tris(2,2’-bipyridyl)ruthenium(II) has been used in a wide range of analytical applications, including medical diagnostics, environmental analysis, and food safety monitoring . Future research directions include the development of new solar energy catalysts , the discovery of novel co-reactants and new enhancement mechanisms for Ru(bpy)32+ ECL , and the fabrication of heterogeneous ECL sensors .
属性
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVRWFFXWFXICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N6Ru+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14323-06-9 (dichloride) | |
| Record name | Tris(2,2'-bipyridyl)ruthenium(ii) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015158620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2'-bipyridyl)ruthenium(II) | |
CAS RN |
15158-62-0 | |
| Record name | Tris(2,2′-bipyridine)ruthenium(2+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15158-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,2'-bipyridyl)ruthenium(ii) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015158620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
![Cuprate(1-), [sulfato(2-)-O]-](/img/structure/B84275.png)
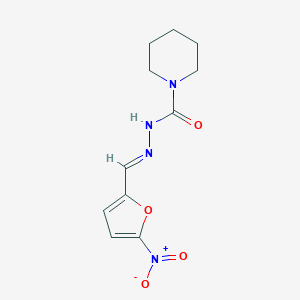

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)
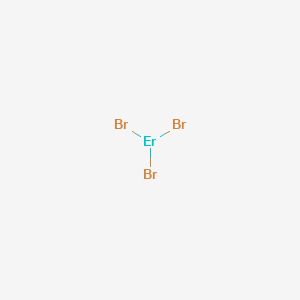
![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)

![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)

